PA-JF549-NHS finds application in various areas of scientific research, including:
PA-JF549-Nhs, also known as PA Janelia Fluor 549, is a yellow photoactivatable fluorescent dye designed for biological imaging applications. This compound features a fluorophore moiety, specifically Janelia Fluor 549, which provides its fluorescent properties, and an N-hydroxysuccinimide ester functional group. The NHS ester allows for covalent bonding to primary amines found in biomolecules such as proteins, facilitating the labeling of these biomolecules for visualization in various experimental settings .
PA-JF549-NHS acts as a labeling tool for biomolecules within cells. The NHS ester group covalently binds to primary amines on the target molecule, creating a stable link between the fluorophore and the biomolecule of interest [, , ]. Subsequent exposure to 365 nm light activates the fluorophore, enabling researchers to visualize and track the movement and localization of the labeled biomolecule within living cells [, , ].
The primary chemical reaction involving PA-JF549-Nhs is its conjugation with primary amines. The reaction can be represented as follows:
In this reaction:
Upon exposure to light at a wavelength of 365 nm, PA-JF549 undergoes a transformation that activates its fluorescence, allowing researchers to visualize the labeled biomolecules within cells .
PA-JF549-Nhs serves as a powerful tool for tracking biomolecules in live cells. Its ability to covalently bind to primary amines enables stable labeling of proteins and other biomolecules, which can then be visualized using fluorescence microscopy techniques. The activation of fluorescence upon light exposure allows for precise spatial and temporal studies of cellular processes, making it invaluable in fields such as cell biology and biochemistry .
The synthesis of PA-JF549-Nhs typically involves the following steps:
Research involving PA-JF549-Nhs often focuses on its interactions with various biomolecules. Studies have demonstrated its effectiveness in labeling proteins, allowing researchers to analyze protein localization, dynamics, and interactions within cellular environments. The specificity of the NHS ester reaction with primary amines ensures that labeling occurs selectively at desired sites on target molecules .
PA-JF549-NHS represents a sophisticated photoactivatable fluorescent dye that belongs to the Janelia Fluor family of next-generation fluorophores [28]. This compound incorporates a unique molecular architecture designed specifically for advanced biological imaging applications, particularly in super-resolution microscopy and single-molecule tracking studies [2] [7]. The chemical structure encompasses multiple functional domains that work synergistically to provide both photoactivation capabilities and robust fluorescent properties upon activation [24].
The molecular architecture of PA-JF549-NHS exhibits a complex multi-domain structure characterized by several distinct functional components [2] [8]. The compound features a spiro-indene-xanthene core system that serves as the primary fluorophore backbone, with strategic substitutions that modulate both photophysical and chemical properties [6] [7]. The molecular framework includes a diazo group positioned within the indene portion, which functions as the photoactivatable moiety responsible for the compound's light-sensitive characteristics [8] [24].
The functional group composition encompasses several critical elements that define the compound's reactivity and optical properties [2] [7]. The presence of azetidine substituents on the xanthene core significantly enhances the brightness and photostability compared to traditional rhodamine-based fluorophores [28]. These four-membered nitrogen-containing rings contribute to the unique electronic properties while maintaining compatibility with existing labeling technologies [11].
Functional Group | Position | Role |
---|---|---|
Diazo group | Indene core | Photoactivation trigger [8] |
Azetidine rings | Xanthene positions 3' and 6' | Brightness enhancement [28] |
NHS ester | Carboxylate terminus | Primary amine reactivity [13] |
Spiro linkage | Indene-xanthene junction | Structural rigidity [8] |
The azetidine-substituted xanthene core represents the central fluorophore domain of PA-JF549-NHS, incorporating novel structural modifications that distinguish it from conventional xanthene dyes [28]. The xanthene framework provides the fundamental aromatic system responsible for the compound's fluorescent properties, with the tricyclic structure offering both planarity and extended conjugation necessary for efficient light absorption and emission [15] [27].
The strategic placement of azetidine substituents at the 3' and 6' positions of the xanthene core fundamentally alters the electronic characteristics of the fluorophore [11] [28]. These four-membered heterocyclic rings introduce significant ring strain that enhances reactivity while simultaneously improving photophysical properties [11]. The azetidine substitution pattern results in substantially increased brightness and photostability compared to traditional fluorophores such as TAMRA and Cyanine 3 [29].
The xanthene core structure maintains the characteristic oxygen-bridged tricyclic framework, with the central oxygen atom contributing to the overall electronic delocalization [15]. The incorporation of azetidine groups creates a donor-acceptor system that optimizes the fluorescence quantum yield and extinction coefficient [27] [29]. This structural arrangement enables the compound to achieve exceptional brightness levels while maintaining cell permeability characteristics essential for live-cell imaging applications [32].
The N-hydroxysuccinimide ester functional group constitutes the primary reactive component of PA-JF549-NHS, designed specifically for selective conjugation with primary aliphatic amine groups [13]. The NHS ester moiety provides both stability during storage and high reactivity toward target molecules under physiological conditions [2] [7]. This reactive group enables efficient bioconjugation reactions that form stable amide bonds with proteins, peptides, and other biomolecules containing accessible amino groups [13].
The mechanism of NHS ester reactivity involves nucleophilic attack by primary amines on the carbonyl carbon, resulting in tetrahedral intermediate formation and subsequent elimination of the NHS leaving group [13]. This reaction pathway produces a stable amide linkage while releasing N-hydroxysuccinimide as a byproduct [13]. The selectivity for primary amines over other nucleophiles such as hydroxyl and sulfhydryl groups ensures predictable conjugation chemistry with minimal side reactions [13].
The positioning of the NHS ester group within the PA-JF549-NHS structure allows for efficient labeling while maintaining the photophysical properties of the fluorophore [2] [7]. The spatial separation between the reactive moiety and the fluorescent core minimizes potential quenching effects that might arise from conjugation reactions [24]. This design consideration ensures that the compound retains its photoactivation capabilities and fluorescent intensity following bioconjugation [7].
PA-JF549-NHS exhibits the molecular formula C32H25N5O6, reflecting its complex multi-ring structure with multiple nitrogen-containing functional groups [2] [8] [26]. The molecular composition includes thirty-two carbon atoms forming the extended aromatic framework, twenty-five hydrogen atoms, five nitrogen atoms distributed across the azetidine rings and diazo functionality, and six oxygen atoms associated with the xanthene core and NHS ester group [8] [24].
The precise molecular weight of PA-JF549-NHS has been determined through high-resolution mass spectrometry to be 575.58 daltons [2] [4] [7]. This molecular weight reflects the substantial size of the compound, which contributes to its robust photophysical properties while maintaining sufficient membrane permeability for cellular applications [4] [24]. The molecular weight determination is consistent across multiple analytical techniques and commercial sources, confirming the structural integrity of the synthesized compound [26].
Molecular Parameter | Value | Reference |
---|---|---|
Molecular Formula | C32H25N5O6 | [2] [8] |
Molecular Weight | 575.58 Da | [2] [7] |
Exact Mass | 575.18048353 Da | [8] |
Monoisotopic Mass | 575.58 Da | [4] |